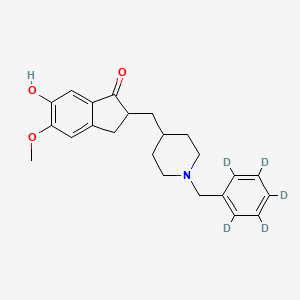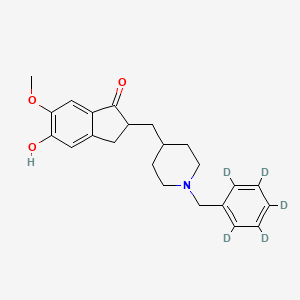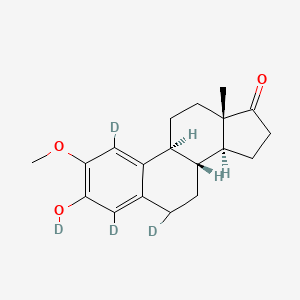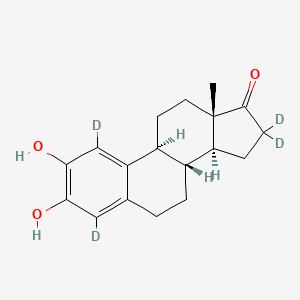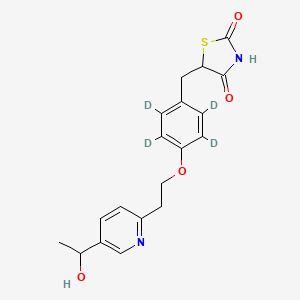
Leriglitazon-d4
Übersicht
Beschreibung
Hydroxy Pioglitazone-d4 (M-IV) is the labeled analogue of Hydroxy Pioglitazone (M-IV), a metabolite of Pioglitazone . Pioglitazone is used as an antidiabetic .
Synthesis Analysis
Hydroxy Pioglitazone (M-IV) is a metabolite of the PPARγ agonist pioglitazone . It is formed from pioglitazone by the cytochrome P450 (CYP) isoform CYP2C8 with minor contributions from CYP3A4 .Molecular Structure Analysis
The molecular formula of Hydroxy Pioglitazone-d4 (M-IV) is C19H15D5N2O4S . The molecular weight is 377.47 .Chemical Reactions Analysis
Hydroxy Pioglitazone (M-IV) is a metabolite of the PPARγ agonist pioglitazone . It is formed from pioglitazone by the cytochrome P450 (CYP) isoform CYP2C8 with minor contributions from CYP3A4 .Physical and Chemical Properties Analysis
The molecular formula of Hydroxy Pioglitazone-d4 (M-IV) is C19H15D5N2O4S . The molecular weight is 377.47 .Wissenschaftliche Forschungsanwendungen
Behandlung von neuroinflammatorischen und neurodegenerativen Erkrankungen
Leriglitazon-d4 ist ein neuartiger, die Blut-Hirn-Schranke (BBB) durchdringender PPARγ-Agonist, der zur Behandlung von Erkrankungen des ZNS entwickelt wird {svg_1}. Es spielt eine wichtige Rolle in physiologischen Prozessen im Zentralnervensystem (ZNS) und ist am Zellstoffwechsel und der Zellreparatur beteiligt {svg_2}. Es hat in präklinischen Modellen ein Potenzial als wirksame Behandlung für Erkrankungen des ZNS gezeigt {svg_3}.
Behandlung der X-chromosomalen Adrenoleukodystrophie (X-ALD)
This compound hat gezeigt, dass es mehrere veränderte Pfade in Modellen der X-chromosomalen Adrenoleukodystrophie (X-ALD), einer potenziell tödlichen neurometabolischen Erkrankung ohne wirksame pharmakologische Behandlung, wiederherstellen kann {svg_4}. Es reduzierte oxidativen Stress, erhöhte die Konzentration von Adenosin-5′-triphosphat und zeigte neuroprotektive Wirkungen {svg_5}.
Modulation mehrerer biologischer Pfade
This compound könnte mehrere biologische Pfade modulieren, die für neuroinflammatorische und neurodegenerative Erkrankungen relevant sind, insbesondere für X-ALD {svg_6}. Es hat gezeigt, dass es oxidativen Stress reduziert, die Konzentration von Adenosin-5′-triphosphat erhöht und neuroprotektive Wirkungen zeigt {svg_7}.
Behandlung von nicht-kleinzelligem Lungenkrebs (NSCLC)
Hydroxy-Pioglitazon-d4 hat gezeigt, dass es das proliferative und invasive Potenzial von NSCLC-Zellen reduziert {svg_8}. Es reguliert die Gene MAPK, Myc und Ras herunter, was zu einer Reduktion der Survivin- und phosphorylierten Proteinebenen des MAPK-Signalwegs führt {svg_9}.
Quantifizierung im menschlichen Plasma
Es wurde eine Methode der Flüssigchromatographie-Tandem-Massenspektrometrie (LC-MS/MS) zur gleichzeitigen Bestimmung von Pioglitazon und Hydroxy-Pioglitazon (M-IV) im menschlichen Plasma entwickelt {svg_10}. Diese Methode ist selektiv, schnell und empfindlich, um die Arzneimittelkonzentrationen in klinischen Studien zu untersuchen {svg_11}.
Modulation der Doxorubicin-Resistenz im Osteosarkom
Hydroxy-Pioglitazon-d4 (M-IV) hat gezeigt, dass es die Doxorubicin-Resistenz in Osteosarkomzellen moduliert {svg_12}. Es reguliert MDR1 und IL8 herunter, was darauf hindeutet, dass es die Doxorubicin-Resistenz in Osteosarkomzellen modulieren kann {svg_13}.
Wirkmechanismus
Leriglitazone-d4, also known as Hydroxy pioglitazone-d4 (M-IV) or Hydroxy Pioglitazone Labeled d4, is a metabolite of the glitazone pioglitazone . It is a novel, selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist that has shown promise in the treatment of neurodegenerative diseases .
Target of Action
The primary target of Leriglitazone-d4 is the PPARγ, a member of the nuclear receptor superfamily . This receptor plays a crucial role in physiological processes in the central nervous system (CNS) and is involved in cellular metabolism and repair .
Mode of Action
Leriglitazone-d4 acts as a PPARγ agonist . It stabilizes the PPARγ activation function-2 (AF-2) co-activator binding surface and enhances co-activator binding, affording slightly better transcriptional efficacy . It binds to the PPARγ C-terminal ligand-binding domain (LBD) with a Ki of 1.2 μM and induces transcriptional efficacy of the PPARγ (LBD) with an EC50 of 680 nM .
Biochemical Pathways
Leriglitazone-d4 modulates multiple pathways involved in the pathophysiology of X-linked adrenoleukodystrophy (X-ALD) by delaying or stopping the progression of adrenomyeloneuropathy (AMN) and cerebral adrenoleukodystrophy (cALD) . It regulates key genes that counteract oxidative stress and restores bioenergetics and adenosine triphosphate concentrations . It also stimulates mitochondrial biogenesis through activation of the PPARγ/PPARγ-coactivator 1α pathway .
Pharmacokinetics
Leriglitazone-d4 is rapidly absorbed with no food effect on overall exposure and shows a linear pharmacokinetic profile with dose-exposure correlation . It crosses the blood-brain barrier in humans . At clinical doses which are well-tolerated, leriglitazone-d4 reaches the target CNS concentrations that are needed for PPARγ engagement and efficacy .
Result of Action
Leriglitazone-d4 exerts neuroprotective and antioxidant effects, improves mitochondrial function, and reduces microglial activation . It also increases myelin debris clearance and oligodendrocyte survival and myelination, thus promoting remyelination . Furthermore, it reduces neuroinflammation and prevents the endothelial damage disrupting the blood-brain barrier (BBB) that characterizes the early stages of cALD .
Action Environment
The action of Leriglitazone-d4 is influenced by various environmental factors. For instance, the age of the patient can affect the efficacy of the drug . In a study, patients over 60 years of age with prominent cognitive impairment at baseline continued to deteriorate despite treatment . Additionally, the presence of other diseases, such as Covid-19, can also impact the effectiveness of the drug .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Leriglitazone-d4 plays a significant role in biochemical reactions. It interacts with PPARγ, a member of the nuclear receptor superfamily . Leriglitazone-d4 binds to the PPARγ C-terminal ligand-binding domain (LBD) with a Ki value of 1.2 μM, inducing transcriptional efficacy of the PPARγ (LBD) with an EC50 of 680 nM . This interaction stabilizes the PPARγ activation function-2 (AF-2) co-activator binding surface and enhances co-activator binding, providing high transcriptional efficacy .
Cellular Effects
Leriglitazone-d4 has profound effects on various types of cells and cellular processes. It regulates the expression of key genes that contribute to neuroinflammatory and neurodegenerative processes implicated in adrenoleukodystrophy disease progression . It decreases oxidative stress, increases adenosine 5’-triphosphate concentrations, and exerts neuroprotective effects in primary rodent neurons and astrocytes after VLCFA-induced toxicity .
Molecular Mechanism
The molecular mechanism of Leriglitazone-d4 is primarily through its action as a PPARγ agonist . It modulates multiple pathways involved in the pathophysiology of X-ALD by delaying or stopping the progression of AMN and cALD . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, Leriglitazone-d4 has shown to exert its effects over time. It has demonstrated robust preclinical proof-of-concept in animal models of multiple diseases by modulating pathways leading to mitochondrial dysfunction, oxidative stress, neuroinflammation, demyelination, and axonal degeneration .
Metabolic Pathways
Leriglitazone-d4 is involved in the PPARγ signaling pathway . It regulates the expression of key genes that contribute to neuroinflammatory and neurodegenerative processes .
Transport and Distribution
Leriglitazone-d4 is unique in that it can cross the blood–brain barrier in humans . At clinical doses which are well-tolerated, Leriglitazone-d4 reaches the target central nervous system (CNS) concentrations that are needed for PPARγ engagement and efficacy .
Subcellular Localization
Given its ability to cross the blood-brain barrier , it is likely that Leriglitazone-d4 can reach various subcellular compartments within the CNS cells.
Eigenschaften
IUPAC Name |
5-[[2,3,5,6-tetradeuterio-4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-12(22)14-4-5-15(20-11-14)8-9-25-16-6-2-13(3-7-16)10-17-18(23)21-19(24)26-17/h2-7,11-12,17,22H,8-10H2,1H3,(H,21,23,24)/i2D,3D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVFDZYQLGRLCD-USSMZTJJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CC2C(=O)NC(=O)S2)[2H])[2H])OCCC3=NC=C(C=C3)C(C)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670098 | |
| Record name | 5-{[4-{2-[5-(1-Hydroxyethyl)pyridin-2-yl]ethoxy}(~2~H_4_)phenyl]methyl}-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188263-49-1 | |
| Record name | 5-{[4-{2-[5-(1-Hydroxyethyl)pyridin-2-yl]ethoxy}(~2~H_4_)phenyl]methyl}-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


